molecular formula C7H8FN B3054769 4-(Fluoromethyl)aniline CAS No. 61865-29-0

4-(Fluoromethyl)aniline

Cat. No.: B3054769
CAS No.: 61865-29-0
M. Wt: 125.14 g/mol
InChI Key: GQUYVFDFOHPQSW-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)aniline, also known as Benzenamine, 4-(fluoromethyl), is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where a fluoromethyl group is attached to the para position of the benzene ring.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

4-(Fluoromethyl)aniline serves as a crucial building block in organic synthesis. Its fluoromethyl group enhances the reactivity of the aniline moiety, allowing for the formation of more complex structures. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

  • Synthesis of Fluorinated Compounds : The presence of a fluoromethyl group allows for the introduction of fluorine into various organic molecules, which can significantly alter their biological activity and physical properties. For instance, it can be used to synthesize fluorinated analogs of existing drugs, potentially improving their efficacy or reducing side effects.

Medicinal Chemistry

Pharmaceutical Development

In medicinal chemistry, this compound has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. The compound's ability to modulate biological activity through fluorination makes it valuable in drug design.

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit anticancer properties. For example, compounds synthesized from this aniline derivative have shown promising activity against various cancer cell lines.
  • Antimicrobial Activity : Some studies have reported that derivatives of this compound possess antimicrobial properties, making them candidates for the development of new antibiotics.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer systems has been explored due to its unique chemical properties that can enhance material performance.

  • Synthesis of Functional Polymers : It has been utilized in the synthesis of functionalized polymers such as rod-coil block copolymers. These materials can exhibit tailored mechanical and thermal properties suitable for advanced applications in coatings and adhesives .
  • Conductive Materials : Research indicates that incorporating fluorinated anilines into polymer matrices can enhance electrical conductivity, making them suitable for electronic applications.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry detailed the synthesis of novel compounds derived from this compound that demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted how modifications to the fluoromethyl group could enhance biological activity, showcasing the compound's potential in developing targeted cancer therapies .

Case Study 2: Development of Conductive Polymers

In another study featured in Polymer Chemistry, researchers synthesized a series of polymers incorporating this compound, which exhibited improved electrical conductivity compared to non-fluorinated counterparts. This advancement opens avenues for using these materials in electronic devices and sensors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluoromethyl)aniline is unique due to the presence of the fluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs.

Biological Activity

4-(Fluoromethyl)aniline, a fluorinated derivative of aniline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H8FNC_7H_8FN. Its structure features a fluoromethyl group attached to the para position of the aniline ring, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

  • Metabolism and Bioactivation :
    • This compound undergoes metabolic activation primarily through cytochrome P450 enzymes. This process can lead to the formation of reactive metabolites such as benzoquinoneimines, which are implicated in various toxicological effects . The presence of the fluorine atom at the para position enhances its bioactivation compared to non-fluorinated analogues.
  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of fluorinated anilines exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The specific activity of this compound itself requires further investigation, but its structural relatives suggest potential efficacy.
  • Anti-inflammatory Potential :
    • The biological activity of aniline derivatives often includes modulation of inflammatory pathways. Research indicates that certain substitutions on the aniline ring can influence their ability to modulate NF-κB activity, a key transcription factor in inflammation .

Toxicity Profile

The toxicity of this compound is a critical consideration in its application. Studies have shown that fluoroanilines can exhibit cytotoxic effects due to their metabolic products. The formation of benzoquinoneimines can lead to cellular damage and has been linked to various adverse effects in vivo .

Case Studies

  • In Vitro Studies :
    • A study focusing on the bioactivation pathways of fluoroanilines highlighted that this compound could be metabolized to reactive species that may contribute to its toxicity profile .
  • Anticancer Activity :
    • In related research on nitro-substituted anilines, compounds structurally similar to this compound were evaluated for their antiproliferative effects against cancer cell lines, indicating potential for anticancer applications .

Comparative Analysis

The following table summarizes key findings related to the biological activity and properties of this compound compared with other fluorinated anilines:

CompoundAntimicrobial ActivityAnti-inflammatory PotentialToxicity Profile
This compoundModerate (requires further study)Modulates NF-κB (potential)Reactive metabolites linked to toxicity
4-FluoroanilineEffective against MRSASignificant modulationHigh toxicity due to reactive metabolites
4-NitroanilineVariableStrong anti-inflammatoryLower toxicity compared to fluoroanilines

Properties

IUPAC Name

4-(fluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUYVFDFOHPQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601729
Record name 4-(Fluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61865-29-0
Record name 4-(Fluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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